[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that features a unique structure with deuterium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps. The starting materials typically include a deuterated fatty acid and a glycerol derivative. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry and incorporation of deuterium atoms.
Esterification: The deuterated fatty acid is esterified with a glycerol derivative under acidic conditions to form the intermediate ester.
Phosphorylation: The intermediate ester is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride or phosphorus pentachloride.
Quaternization: The final step involves the quaternization of the phosphorylated intermediate with trimethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography and crystallization are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone yields the original hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology
In biological research, this compound is used to investigate the role of deuterium in metabolic pathways and its potential effects on enzyme activity and stability.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of deuterated drugs that may exhibit improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions by altering the bond dissociation energies. This can lead to changes in the metabolic stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- [(2R)-2-hydroxy-3-(9Z,12Z,15Z-octadecatrienoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- 1-linoleoyl-sn-glycero-3-phosphocholine
- 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine
Uniqueness
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties compared to non-deuterated analogs. This makes it a valuable compound for studying isotope effects and developing deuterated drugs with potentially enhanced therapeutic profiles.
Properties
Molecular Formula |
C32H66NO7P |
---|---|
Molecular Weight |
611.9 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)38-29-31(34)30-40-41(36,37)39-28-27-33(2,3)4/h31,34H,5-30H2,1-4H3/t31-/m1/s1/i15D2,16D2 |
InChI Key |
SKJMUADLQLZAGH-CYPDLOJGSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
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